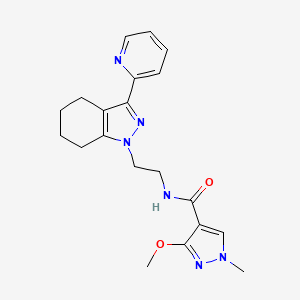

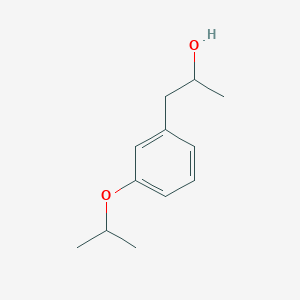

![molecular formula C10H7N3S2 B2473141 2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 692287-21-1](/img/structure/B2473141.png)

2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile” is a chemical compound that has been used in pharmaceutical testing . It has been found to be a novel inhibitor for GlmU acetyltransferase activity, which is involved in glycosyl donor UDP-N-acetylglucosamine biosynthesis .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, such as “this compound”, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In some cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular formula of “this compound” is C10H7N3S2, and its molecular weight is 233.31 .Chemical Reactions Analysis

The compound “this compound” has been found to interact with GlmU by molecular docking . The interaction sites of GlmU and this compound were confirmed by site-directed mutagenesis .Physical And Chemical Properties Analysis

The compound “this compound” is a chemical compound with the molecular formula C10H7N3S2 and a molecular weight of 233.31 .Scientific Research Applications

Synthesis of Novel Compounds : This chemical is used in the synthesis of new heterocyclic compounds. For instance, Abdelriheem, Ahmad, and Abdelhamid (2015) synthesized thieno[2,3-b]pyridins, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other derivatives starting from related compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Photochemical Conversion Studies : Research by Gairns, Moody, and Rees (1985, 1986) explored the rapid migration of sulfur groups in the photochemical conversion of 3-azido-2-vinylthiophenes into thienopyrroles, indicating the high migratory aptitude of sulfur substituents (Gairns, Moody, & Rees, 1985), (Gairns, Moody, & Rees, 1986).

Crystal Structure Analysis : Subasri et al. (2016, 2017) provided insight into the crystal structures of related compounds, emphasizing the folded conformation about the methylene C atom of the thioacetamide bridge (Subasri et al., 2016), (Subasri et al., 2017).

Vibrational Spectral Analysis and Molecular Docking : Alzoman et al. (2015) conducted a comprehensive study on a similar compound, which included vibrational spectral analysis, molecular docking, and predictions of its chemotherapeutic potential (Alzoman et al., 2015).

Electrochemical Studies : Research into the electrochemical properties and synthesis of polymers related to this compound was conducted by McLeod et al. (1986) and Şahin, Pekmez, and Yildiz (2002), providing insights into electrical conductivities and the synthesis process (McLeod et al., 1986), (Şahin, Pekmez, & Yildiz, 2002).

Heterocyclic System Formation : Bondarenko et al. (2016) synthesized derivatives leading to the formation of a novel heterocyclic system, showing the versatility of these compounds in creating diverse molecular structures (Bondarenko et al., 2016).

Quantum Chemical Studies : Mamarakhmonov et al. (2014) conducted quantum chemical calculations to understand the relative energies and tautomeric interconversions of similar compounds, highlighting their potential applications in material science and chemistry (Mamarakhmonov et al., 2014).

Synthesis and Antioxidant Activity : El‐Mekabaty (2015) explored the synthesis of heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-One Moiety, indicating the potential antioxidant activities of these compounds (El‐Mekabaty, 2015).

Mechanism of Action

properties

IUPAC Name |

2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S2/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZGYYVTFFCICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

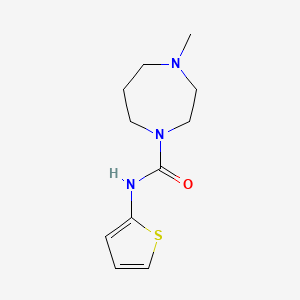

![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)

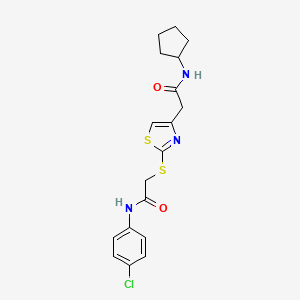

![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)

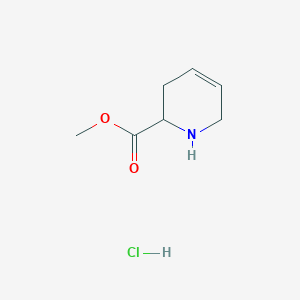

![5,6-dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindol-8(12bH)-one monohydrate](/img/structure/B2473064.png)

![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)

![{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B2473072.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473075.png)

![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)